1,3-Dithiolane-4,5-dione
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Overview
Description
1,3-Dithiolane-4,5-dione is an organosulfur compound with the molecular formula C3H2O2S2. This compound is characterized by a five-membered ring containing two sulfur atoms and two carbonyl groups. It is a derivative of 1,3-dithiolane, where the carbon atoms at positions 4 and 5 are oxidized to form carbonyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
1,3-Dithiolane-4,5-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 1,3-dithiolane derivatives. For instance, the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperatures is a known method . Other oxidizing agents such as sulfuryl chloride and oxalyl chloride can also be used for this purpose . Industrial production methods typically involve similar oxidation processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dithiolane-4,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields the parent 1,3-dithiolane.
Scientific Research Applications
1,3-Dithiolane-4,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dithiolane-4,5-dione exerts its effects involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical processes. Its molecular targets include enzymes and proteins that participate in redox reactions, and it can modulate pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1,3-Dithiolane-4,5-dione can be compared with other similar compounds such as:
1,3-Dithiane: Similar in structure but lacks the carbonyl groups at positions 4 and 5.
1,2-Dithiolane: An isomer with sulfur atoms at different positions, leading to different reactivity and applications.
1,3-Dithiole-2-thione: Contains a thione group instead of carbonyl groups, resulting in different chemical properties.
The uniqueness of this compound lies in its dual carbonyl groups, which confer distinct reactivity and make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52133-75-2 |
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Molecular Formula |
C3H2O2S2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1,3-dithiolane-4,5-dione |
InChI |
InChI=1S/C3H2O2S2/c4-2-3(5)7-1-6-2/h1H2 |
InChI Key |
ZGPDDCSTJXVHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=O)C(=O)S1 |
Origin of Product |
United States |
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